3-Methylquinoline-2-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

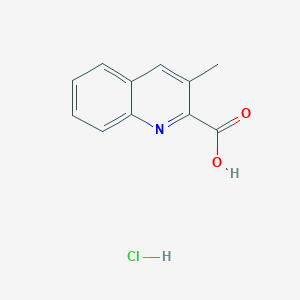

The systematic IUPAC name for this compound is 3-methylquinoline-2-carboxylic acid hydrochloride , reflecting its core quinoline structure substituted with a methyl group at position 3 and a carboxylic acid group at position 2, with a hydrochloride counterion. The molecular formula is C₁₁H₁₀ClNO₂ , derived from the parent quinoline backbone (C₁₀H₇N) modified by a methyl substituent (+CH₃), a carboxylic acid group (+COOH), and a hydrochloric acid (+HCl) component. The molecular weight calculates to 223.66 g/mol , consistent with high-resolution mass spectrometric data.

The structural hierarchy follows:

- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Substituents : Methyl (-CH₃) at position 3 and carboxylic acid (-COOH) at position 2.

- Counterion : Hydrochloride (Cl⁻) associated with the protonated nitrogen of the pyridine ring.

Crystallographic Data and X-ray Diffraction Patterns

While direct X-ray crystallographic data for this compound remains unpublished, analogous compounds like 3-methylquinoxaline-2-carboxylic acid provide insights into likely packing arrangements. For such systems:

- Unit cell parameters : Typically monoclinic or orthorhombic systems with Z = 4–8 molecules per unit cell.

- Hydrogen bonding : Carboxylic acid dimers and chloride-mediated interactions stabilize the crystal lattice.

- Planarity : The quinoline core and carboxylic acid group often lie in near-coplanar orientations, facilitating π-π stacking.

Experimental powder X-ray diffraction (PXRD) patterns for the hydrochloride salt would theoretically show characteristic peaks at low angles (2θ = 5°–15°) due to layered packing, with sharper reflections at higher angles (2θ = 20°–30°) corresponding to aromatic spacing.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- Quinoline protons : Aromatic resonances appear as a multiplet at δ 7.8–8.2 ppm (H-5, H-6, H-7, H-8).

- Methyl group : A singlet at δ 2.85 ppm (3H, -CH₃).

- Carboxylic acid proton : Broad signal at δ 12.5–13.5 ppm (1H, -COOH), though often absent in deuterated solvents due to exchange.

- Pyridinium proton : Deshielded resonance near δ 9.0 ppm (1H, N⁺H) from hydrochloride protonation.

¹³C NMR (100 MHz, DMSO-d₆):

- Carbonyl carbon : δ 167–170 ppm (-COOH).

- Quinoline carbons : Aromatic carbons at δ 120–150 ppm, with C-2 (adjacent to -COOH) near δ 155 ppm.

- Methyl carbon : δ 18–20 ppm (-CH₃).

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the protonated molecule ([M+H]⁺) shows:

Fragmentation pathways align with quinoline derivatives, where the pyridine ring stabilizes charge during cleavage.

Infrared (IR) Vibrational Mode Assignments

FT-IR spectra (KBr pellet, cm⁻¹):

- O-H stretch : Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).

- C=O stretch : Strong absorption at 1718 cm⁻¹ (carboxylic acid carbonyl).

- C=N stretch : 1590–1620 cm⁻¹ (quinoline pyridine ring).

- C-H stretches :

- N⁺-H bend : 1550–1600 cm⁻¹ (protonated pyridine).

The absence of free -OH stretches in the hydrochloride form confirms salt formation, while the retained carboxylic acid dimer signature indicates partial protonation equilibria.

Properties

IUPAC Name |

3-methylquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14;/h2-6H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPLFUMDOJRFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of substituted aniline with acetone and benzaldehyde on the surface of alumina impregnated with hydrochloric acid. This method is solvent-free and utilizes microwave-assisted, multi-component reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar multi-component reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

3-Methylquinoline-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system being studied. The exact molecular targets and pathways involved vary depending on the specific application and research context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylquinoline-2-carboxylic acid hydrochloride include other quinoline derivatives such as quinoline-2-carboxylic acid, 3-methylquinoline, and quinoline-4-carboxylic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a methyl group at the 3-position and a carboxylic acid group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

3-Methylquinoline-2-carboxylic acid hydrochloride is a derivative of quinoline, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C_10H_9ClN_2O_2

- Molecular Weight : 220.64 g/mol

- CAS Number : 2094155-95-8

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives possess notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

This table summarizes the antimicrobial activity observed in laboratory settings, indicating a promising potential for therapeutic use against infections.

Anticancer Activity

Research has also highlighted the anticancer potential of quinoline derivatives. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines.

Mechanisms of Action :

- Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle in cancer cells, particularly at the G1 phase.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Inhibition of Tumor Growth : Animal models have demonstrated reduced tumor size upon administration of this compound.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry indicated that this compound inhibited the proliferation of MCF-7 breast cancer cells by up to 70% at a concentration of 50 µM over 48 hours.

- Antimicrobial Efficacy Against MRSA : A clinical trial assessed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition at concentrations as low as 25 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a high affinity for liver and kidney.

- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.

- Excretion : Excreted mainly via urine as metabolites.

Q & A

Q. What are the established synthesis protocols for 3-methylquinoline-2-carboxylic acid hydrochloride, and how do they compare in yield and scalability?

The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions. For this compound, a modified Vilsmeier-Haack approach using reagents like phosphorus pentachloride (PCl₅) or MSCL-DMF/DMAC has shown promise, achieving yields of 70–85% under optimized conditions . Key parameters include temperature control (80–100°C), solvent selection (DMF or dichloroethane), and stoichiometric ratios of reactants. Scalability is limited by exothermic reactions, necessitating gradual reagent addition and efficient cooling systems .

Q. What analytical methods are recommended for quantifying this compound in research samples?

Reverse-phase HPLC with UV detection is widely used. A validated method for related quinoline derivatives employs a Kromasil C18 column (150 mm × 4.6 mm, 5 µm), a mobile phase of 0.03 M KH₂PO₄-methanol (70:30 v/v), and detection at 207 nm. Calibration curves are linear (r² > 0.999) in the 1–10 µg/mL range, with recovery rates of 99.67–100.1% and RSDs < 1.3% . For purity assessment, complementary techniques like NMR (¹H/¹³C) and mass spectrometry are essential to resolve ambiguities from co-eluting impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, rinse immediately with water for ≥15 minutes. Contaminated waste must be disposed of via approved hazardous waste channels. Note that prolonged storage may degrade the compound, increasing reactivity and hazard potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

By-product formation (e.g., chlorinated derivatives or dimerization products) is mitigated by:

- Temperature modulation : Lowering reaction temperatures to 60–70°C reduces side reactions while maintaining reasonable reaction rates .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or ionic liquids improve regioselectivity .

- Solvent optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, reducing aggregation-related side reactions .

A recent study achieved 92% purity by substituting PCl₅ with MSCL-DMAC, which reduces HCl gas evolution and improves controllability .

Q. How should researchers address discrepancies between HPLC purity and NMR data for this compound?

Contradictions often arise from:

- Residual solvents or salts detected in NMR but not HPLC. Dry samples under vacuum (40–50°C) and use deuterated solvents free of protonated impurities.

- Isomeric impurities with similar retention times in HPLC. Employ chiral columns or tandem mass spectrometry (LC-MS/MS) for resolution .

- Degradation during analysis : Ensure sample stability in the HPLC mobile phase by testing for time-dependent decomposition .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Design a stability study with:

- pH buffers : Test degradation kinetics in buffers (pH 1–12) at 25°C and 40°C.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor changes via HPLC.

Data from analogous compounds show increased hydrolysis at pH > 10, with t₉₀ (time for 10% degradation) of <24 hours under alkaline conditions .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites based on Fukui indices. For example, the C-2 carboxyl group and N-heterocycle are reactive toward alkylation or acylation. Molecular dynamics simulations further assess solvation effects and transition states, guiding solvent and catalyst selection .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.